(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

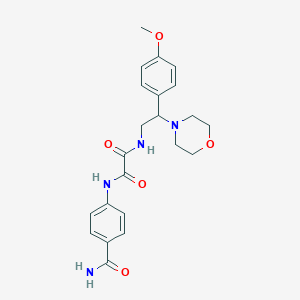

The compound (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a derivative of morpholine, which is a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. This structure is significant in medicinal chemistry due to its presence in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of optically active 3-morpholinecarboxylic acid derivatives has been reported in the literature. A convenient method for synthesizing these compounds involves the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol, leading to the formation of the desired morpholinecarboxylic acid derivative . This method provides a pathway to obtain the (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride with potential optical activity, which is important for the activity of the compound in biological systems.

Molecular Structure Analysis

The molecular structure of a related compound, 4-(2-carboxyethyl)morpholin-4-ium chloride, has been characterized by its chair conformation of the morpholine ring. The hydrocarbon chain and the hydrogen atom on the nitrogen are in equatorial and axial orientations, respectively . This information provides insight into the possible conformation of the (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, as the morpholine ring system is a common feature in these molecules.

Chemical Reactions Analysis

While specific chemical reactions of (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride are not detailed in the provided papers, the related structures suggest that the compound could participate in reactions typical of carboxylic acids and morpholine derivatives. These may include the formation of amides, esters, and potentially, as an intermediate in the synthesis of biologically active heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride are not explicitly detailed in the provided papers. However, the related compound's structure is stabilized by a combination of strong N—H⋯Cl and O—H⋯Cl hydrogen bonds, as well as weak C—H⋯O hydrogen bonds . These interactions are likely to influence the solubility, melting point, and stability of the (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

Relevant Case Studies

One of the case studies involving a morpholine derivative is the synthesis and evaluation of (S)-3-[(benzyloxy)methyl]morpholine hydrochloride as a nonstimulant appetite suppressant. This compound demonstrated appetite-suppressant activity in dogs without affecting the release or uptake of neurotransmitters such as noradrenaline, dopamine, or serotonin . This suggests that morpholine derivatives, including (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, could have unique biological activities that do not necessarily involve conventional neurotransmitter pathways.

Applications De Recherche Scientifique

Sorption Studies

Research into the sorption of phenoxy herbicides to soil, organic matter, and minerals sheds light on the environmental fate of chemical compounds. This study highlights the relevance of soil parameters in understanding the sorption behavior, which could be analogous to the environmental interactions of compounds like "(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride" (Werner, Garratt, & Pigott, 2012).

Antioxidant Activity Analysis

The review on analytical methods used in determining antioxidant activity underscores the significance of assessing the potential health benefits and chemical properties of compounds, including their antioxidant capacity, which may relate to the study of "(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride" for pharmaceutical applications (Munteanu & Apetrei, 2021).

Enzymatic Remediation

The article on applications of redox mediators in treating organic pollutants using oxidoreductive enzymes suggests a potential avenue for the application of chemical compounds in environmental remediation. This approach might be relevant for understanding how derivatives of "(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride" could be applied in such contexts (Husain & Husain, 2007).

Organic Corrosion Inhibitors

The review on organic corrosion inhibitors for industrial cleaning highlights the application of chemical compounds in protecting metals from corrosion in acidic solutions. This suggests a potential industrial application for compounds like "(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride" in similar contexts (Goyal et al., 2018).

Health Aspects and Toxicity Studies

The review on the health aspects of methyl paraben emphasizes the importance of assessing the safety and potential health impacts of chemical compounds. This area of research is crucial for compounds intended for use in consumer products, highlighting a broader context in which "(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride" might be considered (Soni, Taylor, Greenberg, & Burdock, 2002).

Propriétés

IUPAC Name |

(3S)-4-methylmorpholine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUYTVFVCSMTQK-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC[C@H]1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)

![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)

![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2508912.png)

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)

![2-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2508917.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)

![2-cinnamyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2508921.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2508928.png)

![N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2508929.png)